![molecular formula C13H18O3 B14213148 (2R)-2-[(Benzyloxy)methoxy]pentan-3-one CAS No. 827308-12-3](/img/structure/B14213148.png)
(2R)-2-[(Benzyloxy)methoxy]pentan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-[(Benzyloxy)methoxy]pentan-3-one: is an organic compound that belongs to the class of ketones It is characterized by the presence of a benzyloxy group and a methoxy group attached to a pentan-3-one backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-[(Benzyloxy)methoxy]pentan-3-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzyl alcohol and 3-pentanone.
Protection of Hydroxyl Group: The hydroxyl group of benzyl alcohol is protected using a suitable protecting group, such as methoxymethyl chloride, under basic conditions.
Formation of Benzyloxy Intermediate: The protected benzyl alcohol is then reacted with 3-pentanone in the presence of a base, such as sodium hydride, to form the benzyloxy intermediate.
Deprotection: The protecting group is removed under acidic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include continuous flow reactors and automated synthesis platforms.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (2R)-2-[(Benzyloxy)methoxy]pentan-3-one can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction of this compound can yield alcohols or alkanes, depending on the reducing agent used.
Substitution: The benzyloxy and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols or alkanes.
Substitution: Compounds with different functional groups replacing the benzyloxy or methoxy groups.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Synthesis: (2R)-2-[(Benzyloxy)methoxy]pentan-3-one is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: This compound can be used in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.
Medicine:
Drug Development: It serves as a building block in the synthesis of potential drug candidates, particularly in the development of anti-inflammatory and analgesic agents.
Industry:
Material Science: this compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (2R)-2-[(Benzyloxy)methoxy]pentan-3-one involves its interaction with specific molecular targets. The benzyloxy and methoxy groups play a crucial role in binding to active sites of enzymes or receptors, thereby modulating their activity. The compound may also participate in various biochemical pathways, influencing cellular processes and physiological responses.
Vergleich Mit ähnlichen Verbindungen
(2R)-2-[(Methoxy)methoxy]pentan-3-one: Lacks the benzyloxy group, resulting in different chemical properties and reactivity.
(2R)-2-[(Benzyloxy)ethoxy]pentan-3-one: Contains an ethoxy group instead of a methoxy group, leading to variations in its chemical behavior.
Uniqueness:
Functional Groups: The presence of both benzyloxy and methoxy groups in (2R)-2-[(Benzyloxy)methoxy]pentan-3-one imparts unique chemical properties, making it a versatile intermediate in organic synthesis.
Reactivity: The compound’s reactivity is influenced by the steric and electronic effects of the benzyloxy and methoxy groups, distinguishing it from similar compounds.
Eigenschaften
CAS-Nummer |
827308-12-3 |
|---|---|
Molekularformel |
C13H18O3 |
Molekulargewicht |
222.28 g/mol |
IUPAC-Name |
(2R)-2-(phenylmethoxymethoxy)pentan-3-one |
InChI |
InChI=1S/C13H18O3/c1-3-13(14)11(2)16-10-15-9-12-7-5-4-6-8-12/h4-8,11H,3,9-10H2,1-2H3/t11-/m1/s1 |
InChI-Schlüssel |
SJLHIXVEWHCJOC-LLVKDONJSA-N |
Isomerische SMILES |
CCC(=O)[C@@H](C)OCOCC1=CC=CC=C1 |
Kanonische SMILES |
CCC(=O)C(C)OCOCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pyridinium, 1-[8-[(2R)-1-oxo-2-phenylpropoxy]octyl]-, iodide](/img/structure/B14213068.png)
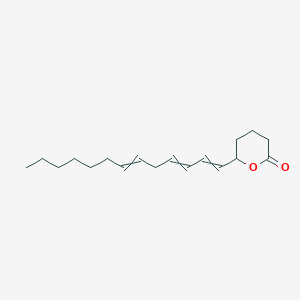
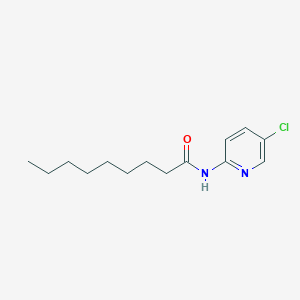
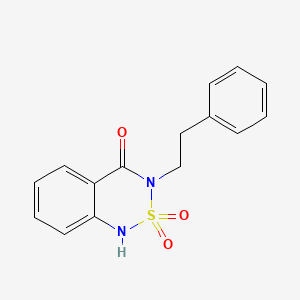
![4'-(Dibutylamino)-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14213092.png)
![1-[(1S)-1-Phenylethyl]-2,3,5,6,7,7a-hexahydro-1H-indole](/img/structure/B14213100.png)
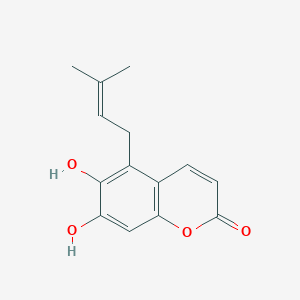
![(2S)-3-[(But-3-en-1-yl)sulfanyl]-2-methylpropanoic acid](/img/structure/B14213109.png)
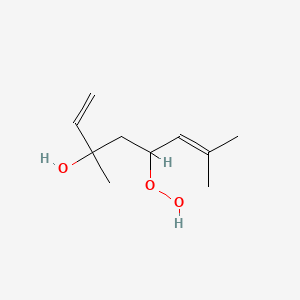
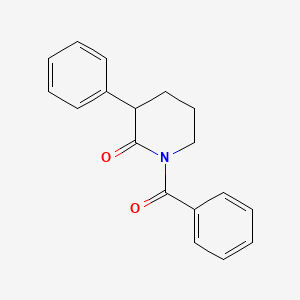
![2-(Trifluoromethyl)-N-[2-(3,5,6-trifluoropyridin-2-yl)ethyl]benzamide](/img/structure/B14213122.png)
![N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}pyridine-4-carboxamide](/img/structure/B14213130.png)
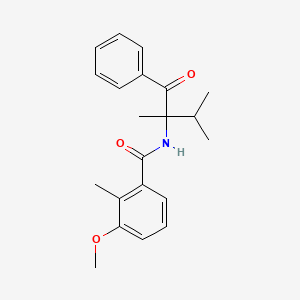
![2',3',5,6-Tetrachloro-3,4-dihydro[1,1'-biphenyl]-3,4-diol](/img/structure/B14213144.png)
